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molecular formula C5H3Cl2N B584776 2,3-Dichloropyridine-2-13C CAS No. 1644451-39-7

2,3-Dichloropyridine-2-13C

Cat. No. B584776
M. Wt: 148.978
InChI Key: MAKFMOSBBNKPMS-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 5 mL vial were added Pd(OAc)2 (6.85 mg, 0.03 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (35.3 mg, 0.06 mmol), N-(3-chloropyridin-2-yl)benzamide (15.30 mg, 10.78 %) and cesium carbonate (477 mg, 1.46 mmol) in dioxane (2 mL) to give a yellow solution. The flask was evacuated and filled with Nitrogen three times. Then, 2,3-dichloropyridine (99 mg, 0.67 mmol) was added. The reaction mixture was stirred overnight at 80°C. The reaction mixture was diluted with EtOAc (3 mL) and filtered. The solid was washed with EtOAc and the collected organic layers were evaporated to dryness, to give the crude product. The compound was purified by preparative HPLC on a Kromasil C8 column (10 µm 250x20 ID mm) using a gradient of 10-50% acetonitrile in H2O/ACN/FA 95/5/0.2 buffer, over 20 minutes with a flow of 19 mL/min. The compounds were detected by UV at 230nm. (15,3 mg pure product). The reaction was repeated at 80C, RT and 110C on microwave, overnight and a weekend: the yield remains very low for all conditions except for the reaction at RT (no product at all).
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
6.1e-05 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.00061 mol
Type
reactant
Reaction Step Three
Quantity
0.000671 mol
Type
reactant
Reaction Step Four
Quantity
6.1e-05 mol
Type
catalyst
Reaction Step Five
Quantity
3.05e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
822
reaction index
NAME
1.3.7 [N-arylation with Ar-X] Chloro N-arylation
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
6.1e-05 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.002 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00061 mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)N
Step Four
Name
Quantity
0.000671 mol
Type
reactant
Smiles
C1=CC(=C(N=C1)Cl)Cl
Step Five
Name
Quantity
6.1e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
3.05e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl
Measurements
Type Value Analysis
YIELD 10.78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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